molecular formula C19H26N4O3 B451517 [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE

[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE

Cat. No.: B451517
M. Wt: 358.4g/mol
InChI Key: NYKJHNCGDRSTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a complex organic compound characterized by the presence of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole intermediate. One common method involves the reaction of 1-adamantylamine with carbon disulfide and trimethylamine in ethanol to yield a dithiocarbamate salt, which is then converted to the target product through a series of reactions involving isothiocyanates and hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of amino-substituted derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and hypoglycemic activities.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

    Industry: Utilized in the development of advanced materials and catalysts due to its robust chemical structure.

Mechanism of Action

The mechanism of action of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is unique due to its combination of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4g/mol

IUPAC Name

[1-(1-adamantyl)-4-nitropyrazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H26N4O3/c24-18(21-4-2-1-3-5-21)17-16(23(25)26)12-22(20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,1-11H2

InChI Key

NYKJHNCGDRSTRY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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